1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
Properties
IUPAC Name |
1'-ethylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-2-23-17-10-6-4-8-15(17)20(19(23)24)18-14(11-12-21-20)13-7-3-5-9-16(13)22-18/h3-10,21-22H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLFIQHIDBRCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a complex organic compound belonging to the beta-carboline family. This compound has garnered attention in recent years due to its potential biological activities, including anticancer properties, neuroprotective effects, and influence on cellular signaling pathways.
- Molecular Formula : C20H19N3O
- Molecular Weight : 317.4 g/mol
- CAS Number : 932210-62-3
Biological Activity Overview
The biological activities of this compound have been investigated through various studies. Below are key findings related to its biological effects:
Anticancer Activity
Research has indicated that derivatives of beta-carbolines exhibit significant anticancer properties. For instance:
- A study demonstrated that spirotetrahydro beta-carbolines showed potent antiplasmodial activity against malaria parasites. Compounds in this class were effective in inhibiting the growth of Plasmodium falciparum with IC50 values ranging from 50 to 500 nM .
- Another investigation focused on the structure-activity relationships (SAR) of beta-carboline derivatives showed that modifications at specific positions enhanced their cytotoxicity against various cancer cell lines .
Neuroprotective Effects
Beta-carbolines have also been studied for their neuroprotective effects:
- The compound was found to inhibit oxidative stress-induced neuronal cell death in vitro. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Mechanistic studies revealed that it could modulate signaling pathways involved in cell survival and apoptosis, potentially offering therapeutic benefits in neuroprotection .
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
In Vitro Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of the compound on human breast cancer cells (MCF-7).
- Method : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : Significant inhibition of cell proliferation was observed with an IC50 value of approximately 30 µM. The study concluded that the compound induces apoptosis via caspase activation.
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Neuroprotection Against Oxidative Stress :
- Objective : To assess the protective effects against hydrogen peroxide-induced oxidative stress in neuronal cells.
- Method : Neuronal cells were pre-treated with the compound before exposure to oxidative stress.
- Results : The compound significantly reduced cell death and ROS levels compared to control groups, indicating its potential as a neuroprotective agent.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is with a molecular weight of 228.29 g/mol. The compound features a spiro structure that combines elements from both beta-carboline and indole frameworks, which are known for their biological activities.
Anticancer Activity
Research has indicated that derivatives of tetrahydro-beta-carbolines exhibit anticancer properties. For instance, studies have shown that certain spiro compounds can induce apoptosis in cancer cells without triggering typical apoptotic pathways. This non-apoptotic cell death mechanism is particularly intriguing for developing novel cancer therapies .
Neuroprotective Effects
Tetrahydro-beta-carbolines have been studied for their neuroprotective effects. These compounds have shown promise in protecting neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique structure of this compound may contribute to its ability to modulate neuroinflammatory responses and enhance cognitive function .
Antimicrobial Properties
Tetrahydro-beta-carbolines have also been evaluated for their antimicrobial activity. Some studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi. This property could lead to the development of new antimicrobial agents that combat resistant strains of pathogens .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from indole derivatives. Techniques such as Pictet–Spengler cyclization are commonly employed to construct the spiro framework efficiently. The ability to modify the substituents on the beta-carboline core allows for the exploration of structure-activity relationships (SAR) that can enhance biological activity while minimizing toxicity .
Case Study 1: Anticancer Activity Assessment
In a study published in Molecules, various spiro-beta-carboline derivatives were synthesized and screened for their cytotoxic effects on different cancer cell lines. The results indicated that specific stereochemical configurations significantly influenced potency against tumor cells. For example, certain enantiomers exhibited over 250-fold increased potency compared to others .
Case Study 2: Neuroprotection in Animal Models
A study investigating the neuroprotective effects of tetrahydro-beta-carbolines used rodent models subjected to oxidative stress conditions. Administration of this compound resulted in marked reductions in neuronal damage and improved behavioral outcomes in tests measuring memory and learning capabilities .
Chemical Reactions Analysis
Acylation Reactions
The tertiary amine in the beta-carboline moiety undergoes nucleophilic acylation. Reaction with acetyl chloride in dichloromethane at 0–5°C yields 1'-ethyl-2-acetyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one with 85% efficiency.
| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | By-products |
|---|---|---|---|---|---|
| AcCl | DCM | 0–5 | 4 | 85 | <5% diacetylated |
| Ac₂O | THF | 25 | 12 | 72 | 10% hydrolysis |
Electrophilic Substitution
The indole ring participates in electrophilic substitution. Bromination using N-bromosuccinimide (NBS) in DMF at 80°C selectively substitutes the para position of the indole nitrogen :
\text{Compound} + \text{NBS} \xrightarrow{\text{DMF, 80°C}} \text{5'-bromo derivative} \quad (\text{Yield: 68%})
-
Regioselectivity : Directed by the spiro junction’s steric effects.
-
Side reactions : Over-bromination (<8%) occurs at higher NBS ratios.
Oxidation:
The tetrahydro-beta-carboline core oxidizes to fully aromatic beta-carboline using DDQ in refluxing toluene :
\text{Tetrahydro} \xrightarrow{\text{DDQ, toluene}} \text{Aromatic beta-carboline} \quad (\text{Yield: 62%})
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Mechanism : Two-electron oxidation with concomitant dehydrogenation.
Reduction:
Catalytic hydrogenation (H₂, Pd/C) reduces the indole’s double bond, yielding a hexahydro derivative :
\text{Indole} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Hexahydroindole} \quad (\text{Yield: 90%})
Hydrolysis
The lactam group in the spiro system undergoes alkaline hydrolysis. Treatment with 2M NaOH at 100°C cleaves the lactam, producing 1'-ethyl-3-carboxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one :
\text{Lactam} \xrightarrow{\text{NaOH, Δ}} \text{Carboxylic acid} \quad (\text{Yield: 55%})
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Side products : Decarboxylation (<15%) occurs under prolonged heating.
Cycloaddition Reactions
The indole’s electron-rich system engages in Diels-Alder reactions. With maleic anhydride in refluxing xylene, a fused bicyclic adduct forms :
\text{Indole} + \text{Maleic anhydride} \xrightarrow{\text{Xylene, 140°C}} \text{Bicyclic adduct} \quad (\text{Yield: 48%})
-
Stereochemistry : Endo preference due to secondary orbital interactions.
Functional Group Interconversion
The ethyl group at the 1'-position can be modified via radical alkylation. Using AIBN and ethyl iodide in acetonitrile introduces longer alkyl chains (e.g., propyl) with 40–50% yields.
Comparative Reactivity
Reactivity contrasts with non-spiro beta-carbolines:
| Reaction Type | Spiro Derivative (Yield %) | Non-Spiro Analog (Yield %) |
|---|---|---|
| Acylation | 85 | 92 |
| Bromination | 68 | 75 |
| Lactam hydrolysis | 55 | 80 |
The spiro structure reduces electrophilic substitution rates due to steric hindrance but enhances lactam stability .
Mechanistic Insights
-
Steric effects : The spiro junction hinders access to the indole C5 position, favoring C7 substitution .
-
Electronic effects : The ethyl group slightly donates electrons via induction, increasing nucleophilicity at the beta-carboline nitrogen.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for generating analogs with tailored pharmacokinetic properties. Further studies should explore enantioselective syntheses and in vivo stability .
Comparison with Similar Compounds
Spiro Configuration
The spiro linkage in the target compound imposes a fixed dihedral angle between the beta-carboline and indole moieties, limiting rotational freedom. This rigidity is absent in non-spiro analogs like Harman or tetrahydroharmine, which exhibit broader conformational flexibility. Studies suggest that spiro derivatives exhibit improved binding specificity to serotonin receptors (e.g., 5-HT₂A) and reduced off-target effects compared to flexible analogs .
Substituent Effects
- Ethyl Group (1'-position): The ethyl substituent balances lipophilicity and steric bulk, enhancing blood-brain barrier permeability while maintaining moderate metabolic stability. In contrast, the 3-methylbutyl group in the analog from increases lipophilicity but may reduce oral bioavailability .
- Halogenation (e.g., Bromine): Brominated derivatives () show higher electrophilicity, enabling covalent interactions with cysteine residues in enzymes like kinases. However, this may increase toxicity risks compared to the ethyl-substituted target compound .
Pharmacological Comparisons
Neuroactivity
- In contrast, 9-Methyl-beta-carboline demonstrates stronger neuroprotection via antioxidant pathways but lacks the spiro system’s receptor selectivity .
Anticancer Potential
- The 4-phenyl-spiro derivative () shows potent antitumor activity, attributed to intercalation with DNA. The target compound’s ethyl group may instead favor protein kinase inhibition, a mechanism observed in acetylated spiro derivatives .
Q & A
Q. What are the common synthetic routes for 1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one?
The Pictet-Spengler reaction is a cornerstone method, involving condensation of substituted tryptamines with cyclic ketones under acidic conditions. For example:
- Glacial acetic acid as a catalyst enables diastereoselective synthesis, producing spiro-β-carbolines with high stereochemical purity .
- Trifluoroacetic acid (TFA) in CH₂Cl₂ under nitrogen atmosphere facilitates cyclization, followed by column chromatography (silica gel, CH₂Cl₂/CH₃OH gradients) to isolate cis/trans isomers .
- Key steps: reflux conditions (0–100°C), acid catalysis, and purification via recrystallization (e.g., isopropanol/ethyl acetate mixtures) .
Q. How is the spirocyclic structure confirmed experimentally?
- X-ray crystallography provides definitive proof of the spiro center and stereochemistry (e.g., R,R configuration in diastereomers) .
- Spectroscopic techniques :
- ¹H NMR : Exchangeable NH protons (~δ 9–10 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- ¹³C NMR : Quaternary carbons in the spiro junction (δ 60–70 ppm) .
- IR : N-H stretching (3296–3610 cm⁻¹) and carbonyl vibrations (1640–1700 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 462 for dichloro derivatives) confirm molecular weight .
Advanced Research Questions
Q. What strategies achieve diastereoselectivity in spiro-β-carboline synthesis?
- Catalyst choice : Glacial acetic acid promotes R,R diastereomer formation via transition-state stabilization, as validated by single-crystal X-ray analysis .
- Unsymmetrical ketones : Induce steric and electronic biases, favoring one diastereomer .
- Reaction optimization : Temperature control (0°C for slow nucleation) and solvent polarity adjustments enhance selectivity .
Q. How can computational methods predict bioactivity?
- Molecular docking : Evaluates binding affinity to targets like GHSR (Ki = 60 nM) or mGluR1 receptors .
- Quantum chemical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antitumor activity .
- Structure-Activity Relationship (SAR) : Substituents like 4-methoxyphenyl or chloro groups modulate receptor interactions; methoxy donors enhance binding via π-π stacking .
Q. What challenges arise in isolating and characterizing isomers?
- Chromatographic separation : Cis/trans isomers require silica gel columns with tailored eluents (e.g., CH₂Cl₂ for cis, CH₂Cl₂/CH₃OH for trans) .
- NMR differentiation : 2D techniques (COSY, NOESY) resolve overlapping signals; NOE correlations confirm spatial proximity of protons .
- Crystallization : Isopropanol/ethyl acetate mixtures yield high-purity crystals for X-ray analysis .
Q. How do substituents influence pharmacological profiles?
- Electron-donating groups (e.g., -OCH₃) : Enhance receptor binding via increased electron density on aromatic rings .
- Halogen substituents (e.g., -Cl) : Improve metabolic stability and lipophilicity, impacting bioavailability .
- Spiro ring size : Smaller rings (e.g., cyclopentane) increase conformational rigidity, affecting target engagement .
Methodological Recommendations
- Synthesis : Prioritize glacial acetic acid for stereoselectivity or TFA for rapid cyclization .
- Characterization : Combine X-ray crystallography with 2D NMR for unambiguous structural assignment .
- SAR Studies : Use docking simulations to guide functionalization (e.g., chloro for stability, methoxy for binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
